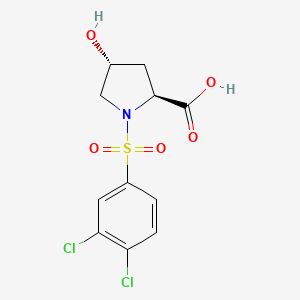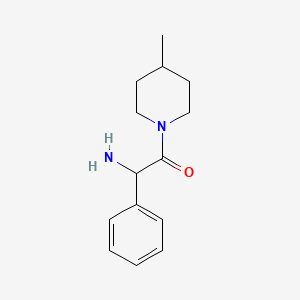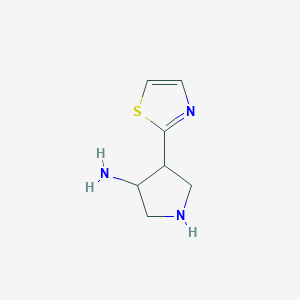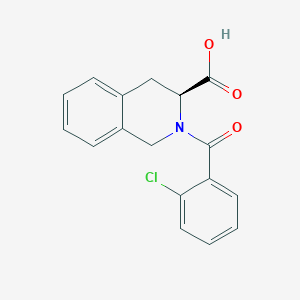
(2S,4R)-1-(3,4-Dichlorobenzenesulfonyl)-4-hydroxypyrrolidine-2-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2S,4R)-1-(3,4-Dichlorobenzenesulfonyl)-4-hydroxypyrrolidine-2-carboxylic acid is a synthetic organic compound that features a pyrrolidine ring substituted with a dichlorobenzenesulfonyl group and a hydroxyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2S,4R)-1-(3,4-Dichlorobenzenesulfonyl)-4-hydroxypyrrolidine-2-carboxylic acid typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Hydroxyl Group: The hydroxyl group can be introduced via hydroxylation reactions using reagents such as osmium tetroxide or hydrogen peroxide.
Attachment of the Dichlorobenzenesulfonyl Group: The dichlorobenzenesulfonyl group can be attached through sulfonylation reactions using reagents like dichlorobenzenesulfonyl chloride.
Industrial Production Methods
Industrial production methods may involve optimization of the above synthetic routes to enhance yield, purity, and cost-effectiveness. This could include the use of catalysts, optimized reaction conditions, and continuous flow processes.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The hydroxyl group can undergo oxidation to form a carbonyl group.
Reduction: The compound can be reduced to remove the sulfonyl group or to convert the hydroxyl group to a hydrogen atom.
Substitution: The dichlorobenzenesulfonyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents such as sodium hydride or potassium tert-butoxide.
Major Products Formed
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of a de-sulfonylated product or a fully reduced pyrrolidine.
Substitution: Formation of various substituted pyrrolidine derivatives.
Applications De Recherche Scientifique
Chemistry
Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.
Catalysis: Potential use as a ligand in catalytic reactions.
Biology
Enzyme Inhibition: Potential use as an inhibitor of specific enzymes due to its structural features.
Medicine
Drug Development: Exploration as a lead compound for the development of new pharmaceuticals.
Industry
Material Science: Potential use in the development of new materials with specific properties.
Mécanisme D'action
The mechanism of action of (2S,4R)-1-(3,4-Dichlorobenzenesulfonyl)-4-hydroxypyrrolidine-2-carboxylic acid would depend on its specific application. For example, as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.
Comparaison Avec Des Composés Similaires
Similar Compounds
(2S,4R)-1-(3,4-Dichlorobenzenesulfonyl)-4-hydroxypyrrolidine-2-carboxamide: Similar structure but with a carboxamide group instead of a carboxylic acid.
(2S,4R)-1-(3,4-Dichlorobenzenesulfonyl)-4-hydroxypyrrolidine-2-methanol: Similar structure but with a methanol group instead of a carboxylic acid.
Uniqueness
The uniqueness of (2S,4R)-1-(3,4-Dichlorobenzenesulfonyl)-4-hydroxypyrrolidine-2-carboxylic acid lies in its specific combination of functional groups, which may confer unique reactivity and biological activity compared to similar compounds.
Propriétés
Formule moléculaire |
C11H11Cl2NO5S |
|---|---|
Poids moléculaire |
340.2 g/mol |
Nom IUPAC |
(2S,4R)-1-(3,4-dichlorophenyl)sulfonyl-4-hydroxypyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C11H11Cl2NO5S/c12-8-2-1-7(4-9(8)13)20(18,19)14-5-6(15)3-10(14)11(16)17/h1-2,4,6,10,15H,3,5H2,(H,16,17)/t6-,10+/m1/s1 |
Clé InChI |
QJEYDAZODKHMTB-LDWIPMOCSA-N |
SMILES isomérique |
C1[C@H](CN([C@@H]1C(=O)O)S(=O)(=O)C2=CC(=C(C=C2)Cl)Cl)O |
SMILES canonique |
C1C(CN(C1C(=O)O)S(=O)(=O)C2=CC(=C(C=C2)Cl)Cl)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[(5-Ethyl-1,3-oxazol-2-yl)methyl]piperazine](/img/structure/B13169991.png)



![2-Amino-1-[4-(trifluoromethyl)phenyl]butan-1-ol](/img/structure/B13170007.png)

![6-(Propan-2-yl)spiro[2.5]octan-1-amine](/img/structure/B13170023.png)





![Methyl 2-{octahydrocyclopenta[b]pyrrol-1-yl}-2-oxoacetate](/img/structure/B13170057.png)
